molecular formula C15H14O6 B1205340 Mikanolide

Mikanolide

Cat. No.: B1205340
M. Wt: 290.27 g/mol
InChI Key: JRZGAAFGODYEEA-ATNXOXLHSA-N
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Description

Structural Elucidation and Chemical Properties of Mikanolide

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits extraordinary complexity through its pentacyclic framework, which incorporates multiple stereochemical centers and distinctive ring systems. The complete stereochemical configuration of this compound has been established as (2R,4R,5S,7S,9S,13R,14R)-7-methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione, revealing the precise spatial arrangement of atoms within the molecule. This stereochemical designation indicates the presence of seven chiral centers distributed throughout the pentacyclic structure, each contributing to the overall three-dimensional conformation of the molecule. The absolute configuration has been confirmed through crystallographic analysis, which has provided definitive evidence for the spatial relationships between the various functional groups and ring systems present in the molecule. The systematic nomenclature also identifies this compound as 1,10:2,3-diepoxy-6,8-dihydroxy-11-vinylgermacr-4-ene 12,14-di-gamma-lactone, emphasizing the presence of epoxide functionalities and the germacrane backbone that forms the foundation of the molecular structure.

Pentacyclic Framework Analysis

The pentacyclic framework of this compound represents one of the most structurally intricate arrangements found in sesquiterpene natural products, consisting of five interconnected ring systems that create a highly constrained molecular architecture. The core structure incorporates a methylcyclodecane ring that serves as the primary scaffold, upon which additional ring systems are constructed through a series of bridging bonds and functional group interactions. Crystallographic studies have revealed that the pentacyclic arrangement adopts a highly specific three-dimensional conformation, with the methylcyclodecane ring existing in a chair-like conformation that accommodates the attachment of the remaining ring systems. The systematic name 7,10a-dimethyl-1a,1b,2a,6a,7,9a,10,10a-octahydro-4H-6,3-methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione provides detailed insight into the connectivity patterns within the pentacyclic framework, indicating the presence of furo, oxireno, and oxacycloundecin ring components. The Chemical Abstracts Service registry number 17928-61-9 has been assigned to this specific pentacyclic arrangement, confirming its unique structural identity. The molecular orbital calculations and crystallographic data indicate that the pentacyclic framework exhibits significant rigidity due to the multiple ring constraints, which limit conformational flexibility and contribute to the stability of the overall molecular structure.

Lactone Ring System Characterization

The lactone ring systems in this compound constitute the most chemically reactive and structurally defining features of the molecule, with the compound containing two distinct gamma-lactone moieties that exhibit different conformational preferences and chemical behaviors. The primary lactone ring system adopts an unsaturated planar alpha,gamma-lactone configuration that is fused to the methylcyclodecane core through a bridging arrangement that maintains planarity across the lactone functionality. Crystallographic analysis has demonstrated that this planar lactone ring exhibits minimal deviation from planarity, with bond angles and distances that are consistent with optimal orbital overlap and resonance stabilization. The secondary lactone system manifests as an envelope-type near-planar vinyl-beta,gamma-lactone that adopts a slightly puckered conformation due to steric interactions with adjacent ring systems. The vinyl substitution on this lactone ring introduces additional conjugation that extends the electronic delocalization throughout the molecular framework. Spectroscopic evidence indicates that both lactone rings exhibit characteristic carbonyl stretching frequencies in infrared spectroscopy, with the alpha,gamma-lactone system showing absorption at higher frequencies due to the increased strain associated with the five-membered ring system. The chemical shifts observed in carbon-13 nuclear magnetic resonance spectroscopy for the lactone carbonyl carbons provide further confirmation of the electronic environments within these ring systems, with the alpha,gamma-lactone carbonyl appearing at approximately 174.3 parts per million and the beta,gamma-lactone carbonyl resonating at 178.0 parts per million.

Physicochemical Profiling

The physicochemical properties of this compound reflect the complex interplay between its rigid pentacyclic structure and the polar functionalities distributed throughout the molecule, resulting in distinctive solubility patterns and stability characteristics that distinguish it from other sesquiterpene compounds. The molecular weight of 290.27 grams per mole places this compound within the typical range for sesquiterpene dilactones, while the presence of six oxygen atoms contributes significantly to the polar character of the molecule. The distribution of these oxygen atoms across lactone, epoxide, and hydroxyl functionalities creates multiple sites for intermolecular interactions, influencing both solubility behavior and crystal packing arrangements. Physical characterization studies have established that this compound crystallizes as colorless needle-shaped crystals with a defined melting point range, indicating high purity and structural uniformity in the solid state. The optical rotation properties of this compound demonstrate significant dextrorotatory behavior, reflecting the influence of the multiple chiral centers on the interaction with polarized light. These physicochemical characteristics provide essential information for understanding the behavior of this compound in various chemical and analytical environments.

Solubility and Stability Under Varied Conditions

The solubility profile of this compound exhibits characteristic patterns that reflect the balance between the hydrophobic sesquiterpene framework and the hydrophilic oxygen-containing functionalities distributed throughout the molecule. Solubility studies have demonstrated that this compound shows good solubility in chlorinated organic solvents such as chloroform, where it readily dissolves to form clear solutions suitable for spectroscopic analysis. The compound also exhibits appreciable solubility in methanol and other polar protic solvents, indicating that the multiple oxygen atoms provide sufficient polar character to overcome the hydrophobic contributions of the carbon framework. In contrast, this compound shows limited solubility in purely aqueous systems, reflecting the dominance of the hydrophobic sesquiterpene backbone in determining overall polarity characteristics. The stability of this compound under various conditions has been evaluated through extended storage studies and chemical stress testing, revealing that the compound maintains structural integrity under normal atmospheric conditions for extended periods. However, the presence of multiple electrophilic centers, particularly the lactone functionalities and epoxide groups, makes this compound susceptible to nucleophilic attack under basic conditions. Thermal stability studies indicate that this compound maintains its structural integrity up to its melting point range of 180-185 degrees Celsius, beyond which decomposition occurs through lactone ring opening and epoxide rearrangement reactions. The compound shows enhanced stability when stored under inert atmosphere conditions, suggesting sensitivity to oxidative processes that may affect the more reactive functional groups within the molecular structure.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive fingerprinting data that enables unambiguous identification and structural confirmation of this complex sesquiterpene dilactone through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals a complex pattern of signals that reflect the diverse chemical environments present within the pentacyclic framework, with chemical shifts ranging from the upfield methyl region to the downfield olefinic and oxygenated methine regions. The one-dimensional proton nuclear magnetic resonance spectrum exhibits characteristic signals for the tertiary methyl groups at approximately 1.40 parts per million and quaternary methyl groups at 1.25 parts per million, while the oxygenated methine protons appear in the 3.0-5.3 parts per million region. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the lactone carbonyl carbons appearing as the most downfield signals at 174.3 and 178.0 parts per million, respectively. The oxygenated carbon atoms exhibit chemical shifts in the 58-82 parts per million range, while the olefinic carbons resonate between 131-149 parts per million.

Spectroscopic Parameter Value Reference
Melting Point 180-185°C
Optical Rotation +57.5° (c 0.4, CHCl₃)
Ultraviolet Maximum 281, 276 nm (CHCl₃)
Infrared Carbonyl Stretch 1757 cm⁻¹
Mass Spectrometry [M+H]⁺ 291.0869
¹³C Nuclear Magnetic Resonance Lactone C=O 174.3, 178.0 ppm

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2R,4R,5S,7S,9S,13R,14R)-7-methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione

InChI

InChI=1S/C15H14O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,7-12H,1,4H2,2H3/t7-,8+,9+,10-,11-,12+,15+/m1/s1

InChI Key

JRZGAAFGODYEEA-ATNXOXLHSA-N

Isomeric SMILES

C[C@]12C[C@H]3[C@H]([C@H]4C=C([C@@H]5[C@H]([C@@H]1O2)O5)C(=O)O4)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3

Synonyms

1,10:2,3-diepoxy-6,8-dihydroxy-11-vinylgermacr-4-ene 12,14-di-gamma-lactone
mikanolide

Origin of Product

United States

Comparison with Similar Compounds

Future Research :

  • Develop water-soluble prodrugs of this compound to improve bioavailability.
  • Explore synergies with TRAIL or ERK inhibitors for combination therapies .

Q & A

Q. What established protocols are recommended for isolating Mikanolide from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, IR) and mass spectrometry. For reproducibility, document solvent ratios, temperature, and pressure conditions. Include purity thresholds (e.g., ≥95% by HPLC) and reference spectral libraries for compound verification .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Standard cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., leukemia HL-60 or solid tumor models) are recommended. Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and include positive controls (e.g., doxorubicin). Report IC₅₀ values with standard deviations from triplicate experiments .

Q. How should researchers address variability in this compound solubility during experimental design?

  • Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity. Pre-test solubility via dynamic light scattering (DLS) or visual inspection under controlled pH and temperature. Include vehicle controls in all assays to isolate solvent effects .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound derivatives while preserving stereochemical integrity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) and monitor reactions via TLC or LC-MS. Use low-temperature conditions for sensitive intermediates. Validate stereochemistry through X-ray crystallography or NOESY NMR. Document yields at each step and compare with computational models (e.g., DFT) to refine synthetic routes .

Q. How can contradictory reports on this compound’s mechanism of action be resolved?

  • Methodological Answer : Conduct multi-omics analyses (transcriptomics, proteomics) to identify pathway-specific targets (e.g., Ras/Raf/MEK/ERK). Use siRNA knockdown or CRISPR-Cas9 to validate target genes. Replicate conflicting studies under standardized conditions (cell line authentication, assay protocols) and perform meta-analyses to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What advanced techniques are critical for elucidating this compound’s pharmacokinetic profile in vivo?

  • Methodological Answer : Use LC-MS/MS for plasma concentration-time profiling in animal models. Assess bioavailability via IV vs. oral administration and calculate parameters (t₁/₂, Cₘₐₓ, AUC). Include tissue distribution studies and metabolite identification using high-resolution mass spectrometry (HRMS). Validate findings with pharmacokinetic modeling software (e.g., Phoenix WinNonlin) .

Data Contradiction and Validation

Q. What statistical approaches are recommended when analyzing discrepancies in this compound’s cytotoxicity across studies?

  • Methodological Answer : Apply multivariate analysis (ANOVA with post-hoc tests) to account for variables like cell line origin, passage number, and assay duration. Use Bland-Altman plots to assess agreement between datasets. Report effect sizes (Cohen’s d) and power analysis to ensure sample adequacy. Cross-validate results with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Methodological Best Practices

  • Experimental Replication : Include biological and technical replicates to ensure robustness. For in vivo studies, follow ARRIVE guidelines for animal reporting .
  • Data Transparency : Deposit raw data in repositories (e.g., Figshare) and provide accession numbers in publications. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Obtain institutional approval for biohazardous material handling and animal studies. Document ethical clearance numbers in methods sections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mikanolide
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